molecular formula C20H32N2O B14556600 N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylbenzamide CAS No. 61683-03-2

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylbenzamide

Cat. No.: B14556600
CAS No.: 61683-03-2
M. Wt: 316.5 g/mol
InChI Key: PUFXKPGYLCWBOK-UHFFFAOYSA-N
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Description

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylbenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with ethyl and methyl groups, and a benzamide moiety, which contributes to its distinct chemical behavior.

Properties

CAS No.

61683-03-2

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylbenzamide

InChI

InChI=1S/C20H32N2O/c1-7-19(4)14-17(15(3)20(5,8-2)21-19)22(6)18(23)16-12-10-9-11-13-16/h9-13,15,17,21H,7-8,14H2,1-6H3

InChI Key

PUFXKPGYLCWBOK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(C(N1)(C)CC)C)N(C)C(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylbenzamide typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidine with N-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods can enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-2-hydroxyacetamide: Shares a similar piperidine structure but with a hydroxyacetamide moiety.

    N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide: Contains a methanesulfonamide group instead of the benzamide moiety.

    (2E)-N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)but-2-enamide: Features a but-2-enamide group, differing in its unsaturated structure.

Uniqueness

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)-N-methylbenzamide is unique due to its specific combination of substituents on the piperidine ring and the presence of the benzamide moiety

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